molecular formula C16H22N2O3 B7569548 1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid

1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid

Cat. No.: B7569548
M. Wt: 290.36 g/mol
InChI Key: RZOWFXASBSCXMI-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a piperidine derivative that is used as a fluorescent probe for studying protein-ligand interactions, and it has also been studied for its potential as a therapeutic agent.

Scientific Research Applications

1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is as a fluorescent probe for studying protein-ligand interactions. This compound is used to measure the binding affinity of ligands to proteins by monitoring changes in fluorescence intensity upon binding. This technique is widely used in drug discovery and development.
This compound has also been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties in vitro. This compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid acts as a fluorescent probe by binding to proteins and changing its fluorescence intensity upon binding. The mechanism of action of this compound as a therapeutic agent is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. It has been shown to inhibit the activity of cyclooxygenase-2, which plays a key role in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, the biochemical and physiological effects of this compound in vivo are not well understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid is a useful tool for studying protein-ligand interactions due to its fluorescent properties. It is a small molecule that can easily penetrate cells, making it a useful tool for studying intracellular protein-ligand interactions. However, this compound has limitations as a fluorescent probe, as it can bind to proteins nonspecifically, leading to false positive results. In addition, this compound has not been extensively studied in vivo, and its safety and efficacy in animal models are not well understood.

Future Directions

There are several future directions for 1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid research. One direction is to study the biochemical and physiological effects of this compound in vivo. This will provide important information on the safety and efficacy of this compound as a potential therapeutic agent. Another direction is to develop more specific fluorescent probes for studying protein-ligand interactions. This will help to overcome the limitations of this compound as a fluorescent probe. Finally, this compound can be modified to improve its pharmacokinetic properties, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 1-[4-(Dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid involves the reaction of 4-(dimethylamino)benzoyl chloride with 3-methylpiperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 139-141°C. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Properties

IUPAC Name

1-[4-(dimethylamino)benzoyl]-3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(15(20)21)9-4-10-18(11-16)14(19)12-5-7-13(8-6-12)17(2)3/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOWFXASBSCXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=C(C=C2)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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